Theobromine

Descripción

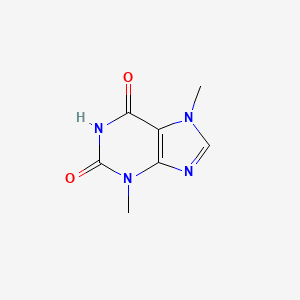

Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | theobromine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theobromine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026132 | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |

CAS No. |

83-67-0 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theobromine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBD445WZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

675 °F (NTP, 1992), 357 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacokinetics and Biotransformation of Theobromine

Theobromine Absorption and Distribution Dynamics in Biological Systems

The absorption and subsequent distribution of this compound throughout the body are critical aspects of its pharmacokinetic profile.

Gastrointestinal Absorption and Bioavailability

This compound is readily absorbed from the gastrointestinal tract following oral administration nih.gov. Despite its relatively low water solubility (330 mg/L), the absolute bioavailability of this compound can approach 100% nih.govnih.govmetabolomicsworkbench.org. Studies using labeled this compound have demonstrated almost complete absorption after oral doses ranging from 1 to 6 mg/kg nih.gov. The time to reach peak blood levels (Tmax) can be influenced by the administered dose; for instance, peak plasma concentrations were attained 14–16 hours after a 150 mg/kg body weight dose in rats, suggesting delayed intestinal absorption at higher concentrations nih.gov. In humans, the peak plasma concentration of this compound is typically reached within 2-3 hours after ingestion mitoproteome.orguni.lu. Comparative studies on oral absorption in different matrices showed peak plasma concentrations at 3 hours for capsules and 2 hours for chocolate and cola beverages uni.lu.

Tissue Distribution and Accumulation Patterns

This compound is rapidly absorbed and distributed evenly throughout body fluids nih.gov. It has been observed to equilibrate freely between plasma and testicular fluid in rats nih.gov. The plasma protein binding capacity of this compound is generally low, ranging from 15% to 21% in human serum and 8% to 17% in rat plasma after oral administration nih.govuni.lu. Research indicates that significant organ accumulation of this compound or its metabolites is not observed in adult animals nih.gov.

Blood-Brain Barrier Permeability and Central Nervous System Concentrations

This compound is capable of crossing the blood-brain barrier uni.luuni.lu. However, in contrast to structurally similar methylxanthines like caffeine (B1668208) and theophylline (B1681296), this compound exhibits limited pharmacological activity and is largely devoid of significant stimulant effects on the central nervous system (CNS) in humans metabolomicsworkbench.orgontosight.aimetabolomicsworkbench.org. While it functions as an adenosine (B11128) receptor antagonist, contributing to alertness, this effect is less pronounced in humans when compared to caffeine mitoproteome.org.

Placental and Breast Milk Transfer

This compound has been reported to transfer into the breast milk of nursing mothers nih.govuni.lu. It is also known to cross the placental barrier uni.lu. In breast milk, the protein binding of this compound ranges from approximately 12% to 20% nih.govuni.lu. Peak concentrations in breast milk are typically observed 2-3 hours post-ingestion uni.lu.

This compound Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism and biotransformation, primarily within the liver mitoproteome.org. The mean half-life of this compound in human serum generally ranges from 6.1 to 10 hours nih.gov. Its elimination half-life in the human body can extend from 7 to 12 hours, indicating a slower metabolic rate compared to caffeine mitoproteome.org.

Hepatic Metabolism and Cytochrome P450 Enzyme Systems (e.g., CYP1A2, CYP2E1, CYP3A4)

The liver serves as the principal site for this compound metabolism mitoproteome.orguni.lu. This compound (3,7-dimethylxanthine) is biotransformed into various methylxanthine derivatives and methyluric acids through processes involving demethylation and oxidation metabolomicsworkbench.orguni.lu. The cytochrome P450 (CYP) enzyme system plays a crucial role in these metabolic pathways uni.lu.

Specifically, this compound undergoes N3- and N7-demethylation, primarily catalyzed by CYP enzymes, leading to the formation of 7-methylxanthine (B127787) (7-MX) and 3-methylxanthine (B41622) (3-MX), respectively ontosight.ai. Research indicates that CYP1A2 contributes significantly to the elimination of this compound ontosight.ai. Both recombinant CYP1A2 and CYP2E1 have demonstrated the ability to catalyze the conversion of this compound to 7-methylxanthine, with apparent Michaelis-Menten constant (Km) values of 4.2 mM and 3.4 mM, respectively ontosight.ai. The formation of 3-methylxanthine and 3,7-dimethyluric acid by CYP2E1, but not CYP1A2, has also been observed at higher substrate concentrations (>2 mM) ontosight.ai.

The major metabolite of this compound excreted in human urine is 7-methylxanthine, constituting 34–48% of the dose nih.gov. This is followed by 3-methylxanthine (20%) and 7-methyluric acid (7–12%) nih.gov. Other identified metabolites include 6-amino-5-[N-methylformylamino]-1-methyluracil (6–9%) and 3,7-dimethyluric acid (1%) nih.gov. A small proportion, typically 1–18% of the administered dose, is recovered in urine as unchanged this compound nih.gov. Notably, this compound metabolites are generally not detected in the plasma of human subjects nih.gov.

Factors such as cigarette smoking have been shown to induce the formation of both 3-methylxanthine and 7-methylxanthine, suggesting that hepatic N3- and N7-demethylation activities can serve as indicators of CYP1A2 activity in vivo and in vitro ontosight.ai. Additionally, physiological states like pregnancy and increased doses of this compound have been observed to alter its metabolism; for instance, pregnant rabbits excreted a higher percentage of unchanged this compound in their urine (51% versus 35%) at a dose of 50 mg/kg body weight nih.gov.

Data Tables

Table 1: Major this compound Metabolites in Human Urine

| Metabolite | Percentage of Urinary Excretion |

| 7-methylxanthine | 34–48% nih.gov |

| 3-methylxanthine | 20% nih.gov |

| 7-methyluric acid | 7–12% nih.gov |

| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6–9% nih.gov |

| 3,7-dimethyluric acid | 1% nih.gov |

| Unchanged this compound | 1–18% nih.gov |

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (Humans) | Source |

| Absolute Bioavailability | ~100% | nih.govnih.gov |

| Time to Peak Plasma Conc. (Tmax) | 2-3 hours | mitoproteome.orguni.lu |

| Plasma Protein Binding | 15-21% | nih.govuni.lu |

| Breast Milk Protein Binding | 12-20% | nih.govuni.lu |

| Serum Half-life | 6.1-10 hours | nih.gov |

| Elimination Half-life | 7-12 hours | mitoproteome.org |

| Apparent Volume of Distribution | 0.76 L/kg body weight | nih.gov |

| Clearance | 0.88 mL/min/kg body weight | nih.gov |

Identification and Characterization of Primary and Secondary Metabolites

This compound undergoes extensive metabolism, primarily in the liver, through a series of N-demethylation and oxidation reactions mediated by cytochrome P450 enzymes, including CYP1A2 and CYP2E1, as well as xanthine (B1682287) oxidase fishersci.cawikipedia.orgfishersci.ca. The metabolic pathways and resulting metabolites vary across species.

In humans, the major urinary metabolites of this compound include 7-methylxanthine, accounting for 34–48% of the total, followed by 3-methylxanthine (20%), 7-methyluric acid (7–12%), 6-amino-5-[N-methylformylamino]-1-methyluracil (6–9%), and 3,7-dimethyluric acid (1%) nih.govwikipedia.orgwikipedia.orgmims.comfishersci.fifishersci.ca. Unchanged this compound typically constitutes 1–21% of the dose recovered in human urine nih.govwikipedia.orgfishersci.fifishersci.cawikidata.org. While this compound is predominant in plasma, its metabolites are primarily found in urine wikipedia.orgmims.com.

In rats, 6-amino-5-[N-methylformylamino]-1-methyluracil is quantitatively the most significant urinary metabolite, representing 20–35% of the total. Other identified metabolites in rat urine include 3-methylxanthine, 7-methylxanthine, 3,7-dimethyluric acid, and 7-methyluric acid, with unchanged this compound accounting for 39–62% of the dose nih.govfoodb.ca. 3,7-dimethyluric acid is also a major component of this compound-derived radioactivity in rat faeces nih.gov.

Species-specific differences in primary metabolic pathways have been observed. Rabbits primarily metabolize this compound to 7-methylxanthine, while dogs largely convert it to 3-methylxanthine nih.gov.

Table 1: Key Metabolites of this compound in Humans and Other Species

| Metabolite Name | Human Urinary Excretion (% of dose) nih.govfishersci.ca | Primary Metabolite in (Species) nih.govfoodb.ca |

| This compound (unchanged) | 1–21% | (39–62% in rat urine) foodb.ca |

| 7-methylxanthine | 34–48% | Rabbit nih.gov |

| 3-methylxanthine | 20–21% | Dog nih.gov |

| 7-methyluric acid | 7–12% | N/A |

| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6–11% | Rat (20–35%) nih.govfoodb.ca |

| 3,7-dimethyluric acid | 1–1.3% | Rat (faeces) nih.gov |

| 3-methyluric acid | 0.5% fishersci.ca | N/A |

Metabolic Rate Variability: Influence of Age, Genetic Polymorphisms (e.g., CYP1A2 rs762551), and Lifestyle Factors

The rate of this compound metabolism can be influenced by several factors, leading to interindividual variability.

Age: Metabolic rates may change with age, often showing a decrease in older adults fishersci.ca.

Genetic Polymorphisms: Genetic variations, particularly single nucleotide polymorphisms (SNPs) in the CYP1A2 gene such as rs762551 (also known as CYP1A21F or -163C>A), can significantly impact the metabolism of methylxanthines, including this compound fishersci.cafishersci.cawikipedia.orgreddit.comwikipedia.orgnih.gov. Individuals with the AA genotype of CYP1A2 rs762551 are considered "fast metabolizers" due to higher CYP1A2 enzymatic activity, leading to more rapid clearance. Conversely, carriers of the C allele (AC and CC genotypes) exhibit slower metabolism due to decreased enzyme inducibility wikipedia.orgreddit.comwikipedia.orgnih.gov.

Lifestyle Factors:

Pregnancy: Pregnancy can modify this compound metabolism. Studies in rabbits showed that pregnant animals excreted a higher percentage of unchanged this compound in urine (51% versus 35%) at a dose of 50 mg/kg body weight, suggesting potential saturation nih.govnih.gov. Similarly, pregnant rats excreted a higher percentage of a 5 mg/kg dose as unchanged this compound (53%) compared to non-pregnant rats (39%) nih.gov.

Repeated Administration: Repeated administration of this compound to dogs, rabbits, or rats did not alter its kinetics or metabolism nih.govnih.gov.

Pretreatment: In rats, pretreatment with 3-methylcholanthrene (B14862) significantly increased this compound elimination, while phenobarbital (B1680315) had no observed effect nih.govflybase.org.

This compound Excretion and Elimination Kinetics

The elimination of this compound and its metabolites primarily occurs via renal excretion.

Renal Clearance and Urinary Excretion of this compound and its Metabolites

This compound and its metabolites are predominantly eliminated through the kidneys and excreted in the urine nih.govfishersci.cafishersci.cawikipedia.orgwikipedia.orgmims.comfishersci.fiwikidata.org. In humans, the proportion of unchanged this compound excreted in urine ranges from 1% to 21% of the administered dose nih.govwikipedia.orgfishersci.fifishersci.cawikidata.org. The major urinary metabolites include 7-methylxanthine, 3-methylxanthine, 6-amino-5-[N-methylformylamino]-1-methyluracil, 7-methyluric acid, and 3,7-dimethyluric acid nih.govwikipedia.orgwikipedia.orgmims.comfishersci.fifishersci.ca.

The urinary-to-plasma concentration ratio provides insight into renal clearance. 7-methyluric acid exhibits a high ratio (200–300), indicating substantial renal excretion. Other metabolites such as 7-methylxanthine, 3-methylxanthine, and 6-amino-5-[N-methylformylamino]-1-methyluracil also show high ratios (45–150), whereas this compound itself has a comparatively lower ratio (4–6) fishersci.ca. In rats, approximately 60% of orally administered labeled this compound was recovered unchanged in urine nih.gov.

Faecal excretion of this compound and its metabolites can vary significantly across species, ranging from 2% to 38% of the dose in rats, mice, hamsters, rabbits, and dogs nih.gov. Biliary secretion accounted for 5–10% of the administered dose in phenobarbital-induced rats nih.gov.

Elimination Half-Life in Various Species (e.g., Human, Rat, Rabbit, Dog)

The elimination half-life of this compound varies considerably among different species, reflecting differences in metabolic rates.

Table 2: Elimination Half-Life of this compound in Various Species

| Species | Elimination Half-Life (h) | Reference |

| Human | 6–10 (mean 6.1–10, also 7–12) | nih.govfishersci.cawikipedia.orgfishersci.selibretexts.orgfishersci.nosigmaaldrich.com |

| Dog | 17.5 | nih.govnih.govfishersci.selibretexts.org |

| Rabbit | 4.3–5.6 | nih.govnih.gov |

| Rat | Higher than caffeine (no specific value reported) | nih.gov |

Linear and Dose-Dependent Pharmacokinetics

The pharmacokinetics of this compound have been observed to be linear and not dose-dependent within certain ranges in several species. In rabbits, linear pharmacokinetics were maintained for doses up to 100 mg/kg body weight nih.govnih.gov. Similarly, in rats, linear pharmacokinetics were observed for doses up to 100 mg/kg, with no significant first-pass effect or sex differences noted nih.govnih.govflybase.org. Studies in pregnant and non-pregnant Sprague-Dawley rats also showed no dose-dependent kinetics in mean plasma half-life, volume of distribution, systemic clearance, or time to reach maximum plasma concentration across various dosage levels foodb.ca.

However, with higher doses, such as 150 mg/kg body weight in dogs, peak plasma concentrations were attained later, indicating delayed intestinal absorption nih.govnih.gov. A decrease in the elimination rate constant in pregnant rabbits at a dose of 50 mg/kg body weight suggested a potential for saturation at higher doses or under specific physiological conditions nih.govnih.gov.

Drug-Drug Interactions Affecting this compound Pharmacokinetics

The pharmacokinetics of this compound can be influenced by co-administration with certain drugs or compounds.

Enzyme Inducers/Inhibitors:

Pretreatment of rats with 3-methylcholanthrene significantly increased this compound elimination nih.govflybase.org.

Phenobarbital, however, had no effect on this compound elimination in rats nih.govnih.govflybase.org.

Other Drug Interactions:

The metabolism of this compound can be decreased when combined with drugs such as azathioprine, azelastine, atazanavir, and capmatinib (B1663548) nih.gov.

Conversely, the metabolism of this compound can be increased when combined with capsaicin (B1668287) nih.gov.

The serum concentration of this compound may be decreased when co-administered with amobarbital or carbamazepine (B1668303) nih.gov.

Carbimazole may decrease the excretion rate of this compound, potentially leading to higher serum levels nih.gov.

Molecular and Cellular Pharmacology of Theobromine

Cellular Signaling Pathways Modulated by Theobromine

Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinase (ERK) Pathways

This compound has been shown to modulate critical cellular signaling pathways, including Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinase (ERK). In studies involving human malignant glioma cells (U87-MG), this compound treatment was observed to attenuate the activity of both the p44/42 extracellular signal-regulated kinase (ERK) and the Akt/mammalian target of rapamycin (B549165) (mTOR) kinase pathways. This attenuation contributes to the inhibition of cell proliferation in these cancer cell lines. researchgate.netnih.gov Concurrently, this compound treatment also led to elevated intracellular cyclic AMP (cAMP) levels and increased the activity of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase in these same cells. researchgate.netnih.gov

Furthermore, in a colon cancer model, the administration of this compound demonstrated inhibitory effects on Akt/mTOR expression. researchgate.net It was also found to reduce the expression of genes related to the MAPK/ERK pathways. researchgate.net These findings suggest a role for this compound in modulating cell growth and survival pathways, particularly in the context of certain cancer cell types.

Nitric Oxide Generation and Antioxidant Activity

This compound's influence on nitric oxide (NO) generation and its antioxidant properties are significant aspects of its pharmacological profile. Studies have indicated that this compound can stimulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 through immune responses in macrophages, which is associated with an increased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Conversely, other research on cocoa extracts, which contain this compound, has reported the suppression of nitric oxide (NO) production in activated macrophages, suggesting an anti-inflammatory mechanism. mdpi.com This dual observation may reflect differences in experimental conditions, concentrations, or the complex interplay of compounds within cocoa extracts versus isolated this compound.

Beyond its effects on NO, this compound possesses notable antioxidant properties. patsnap.comtaylorandfrancis.comoup.com It has been shown to reduce oxidative stress. oup.com Specifically, this compound can decrease the production of reactive oxygen species (ROS) induced by interleukin-1 beta (IL-1β) and reduce levels of malondialdehyde, which serves as an indicator of membrane lipid peroxidation. oup.com Furthermore, research has demonstrated that this compound can increase glutathione (B108866) levels and decrease thiobarbituric acid reactive substances (TBARS), another marker of lipid peroxidation. oup.com A decrease in markers of oxidative stress in the kidneys was also observed in hypertensive rats administered this compound. oup.com Quantum chemical calculations further support this compound's antioxidant activity, suggesting that it primarily acts via the sequential electron transfer-proton transfer (SET-PT) reaction mechanism. cabidigitallibrary.orgresearchgate.net

Receptor Binding Affinity and Efficacy Compared to Other Methylxanthines

This compound's pharmacological actions are largely mediated by its primary mechanisms, which include adenosine (B11128) receptor antagonism and phosphodiesterase inhibition. patsnap.comnih.gov However, its binding affinity to adenosine receptors differs significantly from other common methylxanthines such as caffeine (B1668208) and theophylline (B1681296). This compound generally exhibits a lower affinity for adenosine A1 and A2A receptor subtypes compared to caffeine and theophylline. nih.govwikipedia.orgavma.org

Quantitative data illustrate these differences:

| Methylxanthine | Adenosine Receptor Subtype | Species | IC50 (µM) | Ki (nM) | Source |

| Theophylline | A2 | - | 45 | - | nih.govmdpi.com |

| Caffeine | A2 | - | 98 | - | nih.govmdpi.com |

| This compound | A2 | - | 2500 | - | nih.govmdpi.com |

| Theophylline | A2A | - | - | 6.7 | nih.gov |

| Caffeine | A2A | - | - | 9.5 | nih.gov |

| This compound | A2A | Humans | - | 10000 | drugbank.com |

| Theophylline | A1 | Rat | - | 7000 | nih.gov |

| Theophylline | A2A | Rat | - | 16000 | nih.gov |

| Caffeine | A1 | Rat | - | 21000 | nih.gov |

| Caffeine | A2A | Rat | - | 32000 | nih.gov |

| This compound | A1 | Rat | - | 105000 | nih.gov |

| This compound | A2A | Rat | - | 83400 | nih.gov |

While this compound does inhibit phosphodiesterase activity, leading to increased intracellular cAMP levels, its role as a phosphodiesterase inhibitor is generally considered minor compared to its adenosine receptor antagonism. patsnap.comtaylorandfrancis.comnih.govwikipedia.org this compound also exhibits less central nervous system (CNS) stimulant activity compared to caffeine and theophylline, which may be attributed to its physicochemical properties that hinder its distribution within the CNS. nih.govwikipedia.org Historically, this compound has been recognized as a potent cardiac stimulant and was previously utilized as a coronary artery dilator. taylorandfrancis.comnih.govwikipedia.org

Physiological and Pathophysiological Effects of Theobromine

Cardiovascular System Effects

Theobromine exerts several effects on the cardiovascular system, influencing vascular tone, cardiac function, and lipid metabolism.

Cardiac Stimulation and Contractility

This compound is recognized as a stimulant of the heart muscle. patsnap.comwikipedia.orgdraxe.comtaylorandfrancis.com It is considered a mild heart stimulant wikipedia.orgdraxe.com and has been observed to increase heart rate. draxe.comimrpress.comnih.govpatsnap.com The mechanism underlying its cardiac effects involves the modulation of intracellular calcium levels. This compound increases the release of calcium ions from the sarcoplasmic reticulum within muscle cells, which enhances muscle contractility in both skeletal and cardiac muscle. patsnap.commsdvetmanual.com Furthermore, its antagonism of adenosine (B11128) A1 receptors in the heart is believed to contribute to an accelerated and pronounced heart response. drugbank.com Early observations from the late 19th century noted that this compound accelerated cardiac muscle activity and increased heartbeat frequency in various animal models. biologists.com

Blood Pressure Regulation

This compound has been shown to influence blood pressure, primarily through its vasodilatory properties, which can lead to a reduction in blood pressure. patsnap.comdraxe.compatsnap.comtcho.comnih.govoup.com The inhibition of phosphodiesterase and the blockade of adenosine receptors are key mechanisms contributing to its effects on blood pressure. bibliomed.org The presence of this compound in cocoa and chocolate, alongside their rich polyphenol content, suggests their potential utility in the prevention of hypertension. taylorandfrancis.com

However, the specific effects on blood pressure can be nuanced and dose-dependent. For instance, a study involving a high dose of this compound (979 mg daily for three weeks) demonstrated a decrease in systolic blood pressure while simultaneously increasing heart rate. researchgate.netimrpress.comfoodandnutritionjournal.org Other research has indicated that natural cocoa drinks may not significantly alter 24-hour ambulatory or central systolic blood pressure. researchgate.net When co-ingested with cocoa flavanols, this compound can contribute to vascular effects, and studies have suggested that this compound alone may acutely decrease blood pressure. reading.ac.uk

Anti-arrhythmic Potential

Research on the direct anti-arrhythmic potential of this compound is limited in the provided information. However, as a methylxanthine, this compound shares pharmacological mechanisms with other compounds in its class, such as caffeine (B1668208), including adenosine receptor antagonism drugbank.compatsnap.commedicaldialogues.innih.gov and antioxidant activities. taylorandfrancis.comtcho.comnih.gov These mechanisms have been hypothesized to contribute to anti-arrhythmic effects for other methylxanthines by modulating adenosine A1-A2A receptors and targeting reactive oxygen species that can stimulate adverse atrial remodeling. foodandnutritionjournal.orgresearchgate.net Further specific research is needed to conclusively establish this compound's direct anti-arrhythmic potential.

Lipid Profile Modulation

This compound has demonstrated a capacity to modulate lipid profiles, exhibiting beneficial effects on various lipid parameters. nih.govoup.comresearchgate.net

Animal Studies: In animal models, the administration of this compound has led to significant improvements in lipid profiles. For example, a study involving rats administered 700 mg/kg of this compound over four consecutive days showed notable changes in serum lipid levels. researchgate.net

| Lipid Parameter | Effect of this compound (700 mg/kg in rats) | Statistical Significance |

| Total Serum Cholesterol | Decreased | P<0.01 to P<0.001 |

| LDL-Cholesterol | Decreased | P<0.01 to P<0.001 |

| Triglycerides | Decreased | P<0.01 to P<0.001 |

| HDL-Cholesterol | Elevated | P<0.001 |

Data derived from Eteng et al. (2000) as cited in researchgate.net.

Human Studies: In human studies, this compound has also shown improving effects on lipid profiles. Two out of three human studies reviewed indicated favorable outcomes on lipid parameters. researchgate.netresearchgate.net Specifically, a daily intake of 850 mg of this compound was observed to significantly increase high-density lipoprotein (HDL) concentrations by 0.16 mmol/L and induce a moderate reduction in low-density lipoprotein (LDL) serum concentrations, thereby contributing to improved cardiovascular health. imrpress.com

Respiratory System Effects

This compound exhibits effects on the respiratory system, primarily acting as a bronchodilator. wikipedia.orgdraxe.compatsnap.comtcho.commedicaldialogues.in It achieves this by relaxing bronchial smooth muscles, which in turn increases airflow to the lungs. draxe.comtaylorandfrancis.comtcho.commedicaldialogues.in The underlying mechanisms for these effects include the inhibition of phosphodiesterase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels, which promotes the relaxation of bronchial smooth muscle. patsnap.compatsnap.commedicaldialogues.innih.gov Additionally, this compound acts as an antagonist at adenosine receptors, contributing to its respiratory actions. drugbank.commedicaldialogues.in

This compound has been investigated for its potential to reduce asthma symptoms medicaldialogues.in and is suggested to be useful in the management of asthma and other respiratory conditions. tcho.comnih.govoup.com Some research indicates that this compound may also function as a cough suppressant, with certain studies suggesting it could be more effective than codeine in alleviating coughs. tcho.comnih.gov While its bronchodilator effects are recognized, some evidence regarding its efficacy compared to theophylline (B1681296) remains limited and inconclusive. taylorandfrancis.com

Bronchodilation and Smooth Muscle Relaxation

This compound demonstrates bronchodilatory activity and induces relaxation of smooth muscles. wikipedia.orgtaylorandfrancis.compatsnap.com Its primary cellular mechanism for bronchodilation involves the blocking of adenosine receptors, which leads to the relaxation of smooth muscles in the bronchi of the lung, thereby increasing airway diameter. researchgate.netresearchgate.net Additionally, this compound inhibits phosphodiesterase (PDE) enzymes, particularly PDE4, which prevents the breakdown of cyclic AMP (cAMP). patsnap.comnih.gov Elevated levels of cAMP contribute to various physiological effects, including bronchodilation. patsnap.com While this PDE inhibition contributes to smooth muscle relaxation, its effect is generally considered to occur at higher concentrations than those typically consumed in a diet. researchgate.net Following the administration of a 10 mg/kg dose of this compound, peak bronchodilation has been observed approximately two hours later, with the effect lasting for six hours. researchgate.netresearchgate.net

Table 1: Mechanisms of Bronchodilation by this compound

| Mechanism | Cellular Effect | Outcome |

| Adenosine Receptor Antagonism | Blocks adenosine's calming effect | Relaxation of bronchial smooth muscles researchgate.netresearchgate.net |

| Phosphodiesterase Inhibition (PDE) | Prevents breakdown of cyclic AMP (cAMP), increasing cAMP levels patsnap.comnih.gov | Bronchodilation patsnap.com |

Antitussive Properties and Vagus Nerve Modulation

This compound possesses antitussive properties, meaning it can help relieve coughs. nih.govdarwin-nutrition.frdarwin-nutrition.fr Research indicates that this compound suppresses cough by inhibiting the activation of afferent nerves. nih.govfrontiersin.org In studies, this compound effectively inhibited citric acid-induced cough in guinea pigs and capsaicin-induced cough in humans. researchgate.netnih.gov In vitro studies using human vagus nerve preparations have shown that this compound directly inhibits the depolarization effect of capsaicin (B1668287), suggesting an inhibitory effect on afferent nerve activation. nih.govfrontiersin.orgresearchgate.netnih.gov This mechanism appears to be peripherally mediated. researchgate.netnih.gov this compound is thought to inhibit the activity of the vagus nerve, which innervates certain constrictor muscles of the pharynx and larynx, thereby reducing the frequency of the cough reflex. darwin-nutrition.frdarwin-nutrition.fr

Therapeutic Applications in Asthma and Other Respiratory Conditions

This compound has been recognized for its potential utility in asthma and other respiratory tract problems, such as cough. taylorandfrancis.compatsnap.comnih.govmedicaldialogues.in Its bronchodilatory effects can help alleviate symptoms of asthma and other respiratory conditions. patsnap.com this compound calcium gluconate, a compound derived from this compound, is utilized as a bronchodilator to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) by relaxing smooth muscles and dilating airways. ontosight.ai While this compound was developed alongside other methylxanthines for respiratory disorders, it historically saw reduced clinical use due to its lower potency as a bronchodilator compared to compounds like theophylline. taylorandfrancis.comresearchgate.netontosight.ai However, recent studies highlight its unique antitussive effect, differentiating it from other methylxanthines. researchgate.net Notably, the diffusion of this compound in lung substructures has been reported to be higher than that of other drugs used in respiratory disease therapy, suggesting that its ability to cross biological membranes may contribute to its effects. nih.gov

Renal and Fluid Balance Effects

Diuretic Properties

This compound exhibits mild diuretic properties, contributing to its effects on renal and fluid balance. patsnap.comwikipedia.orgpatsnap.comdarwin-nutrition.frdarwin-nutrition.frdraxe.com It increases urine production by the kidneys, which can help reduce fluid retention. patsnap.comdraxe.com The mechanism of its diuretic action involves inhibiting the reabsorption of sodium and chloride in the renal tubules. druginfosys.com As a xanthine (B1682287) derivative, this compound can also cause vasodilation of renal arterioles, thereby increasing renal blood flow. mdpi.com Historically, natural xanthine derivatives, including this compound, were employed to stimulate urine production before the advent of more potent diuretics. ijpronline.com The diuretic efficacy among natural xanthine derivatives has been comparatively stated as theophylline > caffeine > paraxanthine (B195701) > this compound. ijpronline.com

Table 2: Comparative Diuretic Efficacy of Xanthine Derivatives

| Xanthine Derivative | Diuretic Efficacy (Relative) |

| Theophylline | Highest ijpronline.com |

| Caffeine | High ijpronline.com |

| Paraxanthine | Moderate ijpronline.com |

| This compound | Lowest among listed ijpronline.com |

Central Nervous System Effects

Mild Stimulant Effects and Alertness Modulation

This compound acts as a central nervous system stimulant, albeit generally milder than caffeine. patsnap.comwikipedia.orgpatsnap.comdarwin-nutrition.frdraxe.combarandcocoa.compenprofile.com Its stimulant effects and modulation of alertness are primarily mediated through adenosine receptor antagonism. patsnap.compatsnap.comresearchgate.netnih.govfrontiersin.orgdraxe.com Adenosine is a neurotransmitter that typically promotes relaxation and sleepiness; by blocking its receptors, this compound reduces adenosine's calming effect, thereby promoting alertness and wakefulness. patsnap.compatsnap.com This mechanism is similar to caffeine, but this compound's effects are often described as longer and softer due to its slower metabolism and less ready penetration of the blood-brain barrier compared to caffeine. darwin-nutrition.frpenprofile.compalmerlab.org this compound can also induce nerve activity and an increase in heart rate by causing the secretion of epinephrine, a stimulating hormone. darwin-nutrition.frdarwin-nutrition.fr In human studies, this compound has been shown to increase alertness, though some studies suggest that at higher doses, its effects on mood can become negative, while positive effects on mood were observed at lower doses. darwin-nutrition.frdarwin-nutrition.frpalmerlab.org

Table 3: Comparison of this compound and Caffeine on CNS Effects

| Feature | This compound | Caffeine |

| Stimulant Effect | Mild patsnap.comwikipedia.orgpatsnap.comdarwin-nutrition.frdraxe.combarandcocoa.compenprofile.com | Stronger patsnap.comwikipedia.orgdarwin-nutrition.frpenprofile.compalmerlab.org |

| Onset of Effect | Slower (peaks 2-3 hours) wikipedia.orgdarwin-nutrition.frpenprofile.com | Faster (peaks 30 minutes) wikipedia.org |

| Duration of Effect | Longer-lasting (half-life 7-12 hours) patsnap.comwikipedia.orgdarwin-nutrition.fr | Shorter (more rapidly metabolized) patsnap.comwikipedia.org |

| Blood-Brain Barrier Penetration | Less readily penprofile.compalmerlab.org | More readily penprofile.compalmerlab.org |

| Adenosine Receptor Antagonism | Primary mechanism patsnap.comwikipedia.orgpatsnap.com | Primary mechanism patsnap.comnih.govfrontiersin.org |

| Phosphodiesterase Inhibition | Minor effect wikipedia.org | Significant effect nih.gov |

Toxicological Considerations of Theobromine in Academic Research

Observed Toxicological Manifestations in Animal Models

Mortality Rates and Lethal Doses (LD50)

The lethal dose 50 (LD50) of theobromine, representing the dose at which 50% of a test population would die, varies significantly across different species. In animal studies, the acute oral LD50 for rats was reported as 950 mg/kg body weight (bw), while for mice, it was 1356 mg/kg (for the sodium acetate (B1210297) salt). Another source broadly indicates an LD50 of approximately 1000 mg/kg for both rats and mice. nih.govwikipedia.org

Domestic animals, particularly dogs and cats, exhibit a much higher sensitivity to this compound due to their slower metabolic rates compared to humans. wikipedia.orgpatsnap.comdraxe.compsychologytoday.comhillcountrychocolate.com The oral LD50 for dogs is approximately 300 mg/kg bw, with some reports suggesting a range of 100-200 mg/kg. nih.govpsychologytoday.comwikipedia.orgmerckvetmanual.com Severe clinical signs in dogs can manifest at doses as low as 40-50 mg/kg. aspcapro.org Cats are even more sensitive, with a toxic dose lower than that for dogs. wikipedia.org

For humans, this compound is considered toxic at a dose of 1,000 mg/kg of body weight, translating to approximately 75 grams of this compound for a 75-kg individual to reach the LD50 level. psychologytoday.compopsci.compsychologytoday.com However, fatalities in humans are exceedingly rare, largely because the initial adverse symptoms such as nausea and vomiting at high doses typically prevent the consumption of a lethal amount. psychologytoday.compopsci.compsychologytoday.com

Table 1: this compound Oral LD50 Values Across Species

| Species | Oral LD50 (mg/kg body weight) | Reference |

| Rats | 950 | nih.gov |

| Mice | ~1000 - 1356 | nih.govwikipedia.org |

| Dogs | ~100-300 | nih.govpsychologytoday.comwikipedia.orgmerckvetmanual.com |

| Humans | 1000 | psychologytoday.compopsci.compsychologytoday.com |

Human Tolerance and Adverse Effects at High Doses

This compound is generally considered safe for human consumption, especially when ingested from food sources like chocolate. draxe.comwikipedia.orgdarwin-nutrition.frfrontiersin.org Toxicity in humans is rare. patsnap.compopsci.com However, individual sensitivity to this compound can vary. draxe.com

Adverse effects in humans are typically associated with high doses. Daily intake of 0.8–1.5 grams of this compound, which could be found in 50–100 grams of cocoa, has been linked to various symptoms. nih.govwikipedia.orgpsychologytoday.comhillcountrychocolate.comwikipedia.orgquora.com Studies indicate that adverse effects begin to be observed at doses higher than 500 mg/day, and long-term intake of 1500 mg/day may also cause negative effects. researchgate.netresearchgate.net While some clinical trials have reported that doses over 1000 mg have been safely used without adverse effects, noting only slight gastric discomfort, other research indicates negative mood effects at such high intakes. darwin-nutrition.frresearchgate.net Moderate daily doses between 300 to 600 milligrams are generally considered safe. draxe.com

Reported Symptoms (e.g., Nausea, Anorexia, Sweating, Trembling, Headache, Dysphoria)

At high doses, this compound can induce a range of symptoms. Mild to moderate symptoms, often observed at daily intakes of 0.8–1.5 grams, include sweating, trembling, and severe headaches. nih.govwikipedia.orgpsychologytoday.comhillcountrychocolate.comwikipedia.orgquora.com

Other reported adverse effects at elevated doses encompass gastrointestinal discomforts such as nausea, loss of appetite (anorexia), abdominal pain, and general digestive issues. nih.govpatsnap.comdraxe.compsychologytoday.comquora.comtabs.co Central nervous system responses can include restlessness, insomnia, mood swings, heightened anxiety, and dysphoria, particularly at doses exceeding 1000 mg. patsnap.comdraxe.compsychologytoday.comresearchgate.nettabs.conih.gov Dizziness and lightheadedness have also been reported. patsnap.compsychologytoday.com In very severe, albeit rare, cases of extreme overdose, symptoms can escalate to cardiac arrhythmias, epileptic seizures, internal bleeding, and heart attacks, potentially leading to death. wikipedia.orghillcountrychocolate.com

Table 2: Reported Human Adverse Effects of this compound at High Doses

| Symptom Category | Specific Symptoms | Associated Dose Range (approx.) | Reference |

| General | Sweating, Trembling, Severe Headache | 0.8-1.5 g/day | nih.govwikipedia.orgpsychologytoday.comhillcountrychocolate.comwikipedia.orgquora.com |

| Gastrointestinal | Nausea, Anorexia (loss of appetite), Abdominal Pain, Digestive Issues | High doses, >500 mg/day | nih.govpatsnap.comdraxe.compsychologytoday.comquora.comresearchgate.nettabs.co |

| Neurological | Restlessness, Insomnia, Mood Swings, Heightened Anxiety, Dysphoria | High doses, >1000 mg | patsnap.comdraxe.compsychologytoday.comresearchgate.nettabs.conih.gov |

| Cardiovascular | Increased Heart Rate, Palpitations, Drops in Blood Pressure, Cardiac Arrhythmias | High doses | wikipedia.orgpatsnap.compsychologytoday.comhillcountrychocolate.comresearchgate.nettabs.conih.govresearchgate.netimrpress.com |

| Other | Dizziness, Lightheadedness, Excessive Urination | High doses | patsnap.compsychologytoday.compopsci.comtabs.co |

| Severe (Rare) | Epileptic Seizures, Internal Bleeding, Heart Attacks, Death | Extreme overdose | wikipedia.orghillcountrychocolate.com |

Cardiovascular and Central Nervous System Responses

This compound acts as a mild heart stimulant in humans. draxe.comwikipedia.orgdarwin-nutrition.frdrugbank.com Its cardiovascular effects include a dose-dependent increase in heart rate. patsnap.compsychologytoday.comdarwin-nutrition.frresearchgate.nettabs.conih.govresearchgate.netimrpress.com It can also lead to a lowering of blood pressure due to its vasodilatory properties, which widen blood vessels. patsnap.compsychologytoday.comdarwin-nutrition.frresearchgate.nettabs.conih.govresearchgate.netsantabarbarachocolate.comlawofeveryday.com.au Historically, this compound was used in medicine as a dilator of coronary arteries at daily doses ranging from 300 to 600 mg. nih.gov A study involving 979 mg of this compound with cocoa, consumed daily for three weeks, was observed to lower systolic blood pressure while increasing heart rate. nih.govimrpress.com Palpitations may also occur. patsnap.com

Regarding the central nervous system (CNS), this compound has limited stimulant effects in humans compared to caffeine (B1668208), primarily due to its lower affinity for adenosine (B11128) receptors and reduced ability to cross the blood-brain barrier. wikipedia.orgfrontiersin.orgresearchgate.netnih.govsantabarbarachocolate.comlawofeveryday.com.au Despite this, at high doses, it can interfere with sleep patterns, leading to restlessness and insomnia. patsnap.comdraxe.com It may also induce mood swings or heightened anxiety, attributed to its stimulant properties affecting neurotransmitter levels. patsnap.com Research indicates limited subjective effects at 250 mg, with negative mood effects emerging at higher doses. darwin-nutrition.frresearchgate.netnih.govimrpress.com this compound stimulates medullary, vagal, vasomotor, and respiratory centers. drugbank.com Its mechanism of action primarily involves antagonism of adenosine receptors, with minor inhibition of phosphodiesterase, an effect typically observed only at concentrations far exceeding normal dietary intake. wikipedia.orgfrontiersin.orgdrugbank.com

Absence of Significant Human Toxicity in Clinical Trials at Moderate Doses

Academic research and clinical trials generally indicate that this compound is safe for human consumption, especially at moderate doses, and is associated with fewer unwanted effects compared to caffeine. draxe.comfrontiersin.org For instance, a study involving 13 volunteers who consumed 200 mg of this compound orally three times within a 24-hour period reported no observed clinical symptoms or other pharmacological activity. nih.gov Similarly, the ingestion of this compound at a dose of 6 mg/kg body weight per day in sweet chocolate had no discernible effect on clinical parameters in a study of 12 human subjects. nih.gov

Carcinogenicity Research and Modifying Effects on Carcinogens

Based on available academic research, there is a notable absence of direct data on the carcinogenicity of this compound itself. A working group found no specific data available to evaluate the carcinogenicity of this compound per se in experimental settings or human epidemiological studies. nih.gov

Analytical Methodologies for Theobromine Quantification in Research

Chromatographic Techniques for Theobromine Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust method for the determination of this compound due to its efficiency, sensitivity, and specificity. srce.hr The technique separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a mobile phase (a pumped liquid solvent). jove.com Reversed-phase HPLC (RP-HPLC) is the most common mode for this compound analysis. srce.hr

In RP-HPLC, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used in conjunction with a polar mobile phase. researchgate.netnih.govnih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), sometimes with the addition of acids such as acetic, phosphoric, or formic acid to improve peak shape and resolution. srce.hroup.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently employed for its simplicity. srce.hroup.com

Detection is commonly achieved using an ultraviolet (UV) or a diode-array detector (DAD), with the wavelength of maximum absorbance for this compound typically set around 273-275 nm. researchgate.netoup.comnih.gov Sample preparation often involves an extraction step, followed by a clean-up procedure using Solid-Phase Extraction (SPE) with C18 cartridges to remove interfering substances before injection into the HPLC system. nih.govnih.gov

Table 1: Examples of HPLC Methods for this compound Quantification

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Zorbax Eclipse XDB-C8 (5 µm) | Water-THF (0.1% THF, pH 8)-acetonitrile (90:10, v/v) | 0.8 | 273 | researchgate.net |

| Reversed phase purospher STAR RP-8 (5 µm) | Water-THF (0.1% THF, pH 8)-acetonitrile (90:10, v/v) | 0.8 | 273 | nih.gov |

| C18 reverse-phase column | Acetonitrile-water (20:80) | Not Specified | Not Specified | nih.gov |

| C18 column | Methanol–water–acetic acid (80:19:1) (v/v) | 1.0 | 275 | oup.com |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a powerful advancement for the analysis of this compound and other metabolites. nih.govmdpi.com UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. acs.orgfrontiersin.org

The key advantage of this technique lies in the combination of UHPLC's superior separation capabilities with the high sensitivity, selectivity, and mass accuracy of HRMS. nih.govnih.gov This enables not only the precise quantification of this compound, often at very low concentrations, but also its unambiguous identification based on its accurate mass and fragmentation patterns. nih.govresearchgate.net UHPLC-HRMS is particularly valuable for complex biological samples like plasma, urine, and saliva, as it can simultaneously profile a wide range of metabolites. researchgate.netnih.govacs.org The "dilute-and-shoot" approach, where samples undergo minimal preparation before analysis, is sometimes possible, significantly increasing throughput. researchgate.net

Table 2: UHPLC-HRMS Method Details for Metabolite Profiling

| Column | Mobile Phase | Ionization Mode | Key Advantage | Reference |

|---|---|---|---|---|

| HSS T3 (1.8 µm) | 0.1% formic acid in water and acetonitrile | Positive and Negative ESI | Simultaneous collection of high-resolution metabolic profiles and quantitative data. | nih.govacs.org |

| Acquity UPLC BEH Amide (1.7 µm) | 25 mol/l ammonium (B1175870) acetate (B1210297) and 25 ammonium hydroxide (B78521) in water (pH 9.75) and acetonitrile | Information-Dependent Acquisition | Analysis of a large number of metabolites in serum samples. | spandidos-publications.com |

| Kinetek EVO C18 (core-shell) | Not Specified | Heated Electrospray Ionization (HESI) | Rapid and highly sensitive determination of multiple analytes with minimal sample pretreatment. | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical method used for the qualitative identification and separation of this compound from other substances. farmaciajournal.comlibretexts.org The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. farmaciajournal.comresearchgate.net The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. libretexts.org

For this compound analysis, silica gel plates with a fluorescent indicator (e.g., F254) are often used, allowing for the visualization of the separated spots under UV light. farmaciajournal.comscirp.orgresearchgate.net It is a valuable tool for preliminary screening and for monitoring the progress of chemical reactions. libretexts.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another effective method for the determination of this compound. scirp.orgepa.govoalib.com In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).

A key consideration for GC analysis of this compound is its relatively low volatility. Therefore, a derivatization step is often required to convert this compound into a more volatile compound before analysis. nih.gov This is commonly achieved through silylation. oalib.com The separation is performed on a capillary column, and the oven temperature is programmed to increase gradually to facilitate the elution of the analytes. oalib.comresearchgate.net GC-MS provides high selectivity and allows for the structural confirmation of this compound based on its mass spectrum. nih.govresearchgate.net

Table 3: Example of a GC-MS Method for this compound Analysis

| Column | Carrier Gas | Temperature Program | Detection | Reference |

|---|---|---|---|---|

| BP5 (30 m × 0.25 mm × 0.25 µm) | Helium | Initial 70°C, ramp 10°C/min to 300°C, hold for 10 min | Mass Spectrometry (MS) | oalib.comresearchgate.net |

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte of interest and are widely used for the quantitative analysis of this compound, particularly in food products.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid technique for quantifying this compound. ffhdj.commicrobenotes.com The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comuobabylon.edu.iq The amount of light absorbed (absorbance) is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. microbenotes.comupi.edu

To quantify this compound, a solution of the sample is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). myfoodresearch.com For this compound and other methylxanthines like caffeine (B1668208), the λmax is typically in the range of 272-275 nm. myfoodresearch.comacademicstrive.cominnovareacademics.in While being a straightforward method, its main limitation is potential interference from other compounds in the sample matrix that also absorb light in the same wavelength region. alwsci.com Therefore, sample preparation, such as extraction with solvents like chloroform (B151607), is often necessary to isolate this compound and improve accuracy. myfoodresearch.com

Other Analytical Approaches (e.g., Gravimetry, Radiography)

Beyond mainstream chromatography, several other analytical techniques have been historically and, in some cases, contemporaneously applied for this compound quantification.

Gravimetric Methods: Gravimetric analysis for this compound involves its precipitation from a solution, followed by the weighing of the dried precipitate. One established method involves precipitating this compound as a phosphotungstate from an acid solution. oup.com This technique has been noted for its application in simple pharmaceutical preparations. oup.com However, its reliability diminishes in the presence of interfering substances like potassium iodide or salicylates. oup.com Modifications to the gravimetric method, such as cooling the precipitating mixture and using a specific wash solution, have been suggested to improve the recovery of this compound. oup.com Though largely supplanted by more modern techniques, the gravimetric method AOAC 931.05 is still listed in Codex standards for determining non-fat cacao mass. eurofins.fr

Radiographic and Radiotracer Techniques: Radiography, particularly when coupled with chromatography, has been used in metabolic studies. In research investigating this compound kinetics, thin-layer chromatography combined with radiography was used to identify and quantify this compound and its metabolites in plasma and urine. researchgate.net This involved administering 8-¹⁴C-labeled this compound to subjects and tracking the radioactivity through biological samples. researchgate.net This approach allows for detailed metabolic profiling and the calculation of formation rates for various metabolites. researchgate.net

Spectrophotometric Methods: Ultraviolet-visible (UV-Vis) spectrophotometry is a common method for estimating this compound content in food products. ffhdj.com A spectrophotometric procedure was also explored as an alternative to gravimetric methods, especially for complex mixtures, by measuring the ultraviolet light absorption of this compound. oup.comoup.com Another spectroscopic technique, Near-Infrared Spectroscopy (NIRS), has been validated and compared against HPLC for the analysis of this compound in coffee, offering a rapid alternative that may not require sample extraction or derivatization. srce.hr

Other Approaches:

Energy-Dispersive X-ray Analysis (EDXA): In dental research, EDXA has been used to assess the remineralization potential of this compound on tooth enamel by analyzing the elemental ratio of calcium to phosphorus (Ca/P). nih.govunesp.br Studies have shown that treatment with this compound gel can lead to an improved Ca/P ratio compared to demineralized enamel. unesp.br

DIAGNOdent: This is a diagnostic tool that uses laser fluorescence to detect caries. It has been employed in studies to measure changes in tooth mineral content after treatment with this compound-containing agents, providing a quantitative measure of remineralization. nih.govsciencescholar.us

Sample Preparation and Extraction Techniques for this compound

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interfering substances, and ensure accurate quantification. The choice of technique depends heavily on the sample type.

Solid Matrices (e.g., Cocoa, Chocolate, Tea, Tobacco):

Solvent Extraction: This is a fundamental technique. Hot water extraction is frequently used for tea and cocoa products. eurofins.fracs.orgcustoms.go.jp To enhance efficiency, organic solvents like methanol or chloroform are also employed. acs.org For processed tobacco, extraction with water is often aided by sonication to improve efficiency. coresta.orgcoresta.org

Defatting: In high-fat matrices like baking chocolate, a defatting step using solvents such as hexane (B92381) is necessary before extraction of the methylxanthines. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering pigments and other compounds from aqueous extracts before HPLC analysis. acs.orgnih.gov C18 cartridges are commonly used for this purpose, effectively trapping interfering substances while allowing this compound to be eluted. researchgate.netnih.gov The use of SPE can significantly improve the longevity of analytical columns and the accuracy of results. nih.gov

Supercritical Fluid Extraction (SFE): An advanced technique using supercritical fluids like carbon dioxide (CO₂) and ethane (B1197151) has been explored for extracting this compound, caffeine, and cocoa butter from cocoa beans. acs.org This method offers the advantage of yielding products free from residual organic solvents. acs.orgcore.ac.uk

Hydrotropic Extraction: This novel technique uses hydrotropes (compounds that enhance the solubility of poorly soluble substances in water), such as sodium salicylate, to extract this compound from cocoa bean shells, presenting an environmentally friendly alternative to organic solvents. core.ac.uk

Biological Fluids (e.g., Plasma, Saliva, Urine):

Protein Precipitation: For plasma and serum samples, proteins must be removed as they can interfere with analysis. This is commonly achieved by adding a precipitating agent like methanol, followed by centrifugation. mdpi.com

Deproteinizing Agents: Carrez reagents are used to clarify samples and remove proteins and fats, particularly in the analysis of animal feed. apajournal.org.uk